5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide
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Overview
Description
5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide: is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of an aminophenyl group attached to a furan ring, along with a dimethylcarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a halogenated furan derivative with an amine, such as 2-aminophenol.
Formation of the Carboxamide Moiety: The carboxamide group can be introduced through the reaction of the aminophenyl-furan intermediate with dimethylamine and a suitable coupling agent, such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products
Oxidation: Furan-2,3-diones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Nitro- and halogen-substituted derivatives of the aminophenyl group.
Scientific Research Applications
5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: A simpler compound with similar aminophenyl functionality but lacking the furan ring and carboxamide group.
N,N-Dimethylformamide: Contains the dimethylcarboxamide moiety but lacks the aminophenyl and furan groups.
Furan-2-carboxamide: Contains the furan ring and carboxamide group but lacks the aminophenyl group.
Uniqueness
5-(2-Aminophenyl)-N,N-dimethylfuran-2-carboxamide is unique due to the combination of its aminophenyl, furan, and carboxamide functionalities. This unique structure allows it to participate in a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
CAS No. |
62144-32-5 |
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Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-(2-aminophenyl)-N,N-dimethylfuran-2-carboxamide |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13(16)12-8-7-11(17-12)9-5-3-4-6-10(9)14/h3-8H,14H2,1-2H3 |
InChI Key |
XIKFJHBLBDSKTF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=CC=CC=C2N |
Origin of Product |
United States |
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